molecular formula C15H13FO B6328872 2,6-Dimethyl-4'-fluorobenzophenone CAS No. 356040-81-8

2,6-Dimethyl-4'-fluorobenzophenone

Cat. No.: B6328872
CAS No.: 356040-81-8
M. Wt: 228.26 g/mol
InChI Key: QGHWMBFDQOQTHQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-fluorobenzophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring electron-donating methyl groups and an electron-withdrawing fluoro substituent, makes it a valuable intermediate for constructing more complex molecules. Fluorobenzophenone derivatives are prominently used in the development of high-performance polymers. For instance, they are key monomers in the synthesis of aromatic polyketone polymers, which are valued for their thermal stability and mechanical properties . In pharmaceutical and agrochemical research, the benzophenone core is a privileged scaffold. Structural analogs, such as 4-fluorobenzophenone, are utilized as intermediates in the synthesis of drugs and agricultural chemicals . Furthermore, benzophenone derivatives have shown significant promise in medicinal chemistry, particularly as potent inhibitors of enzymes like cathepsin L. Research indicates that certain benzoylbenzophenone thiosemicarbazone analogues exhibit low nanomolar inhibitory activity against this enzyme, which is a promising target for anti-metastatic cancer agents . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHWMBFDQOQTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253435
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356040-81-8
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356040-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of 2,6-Dimethyltoluene

The Friedel-Crafts acylation reaction is a cornerstone for constructing benzophenone frameworks. In this method, 2,6-dimethyltoluene (m-xylene) reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acyl group from 4-chlorobenzoyl chloride attaches to the para position relative to one methyl group on the m-xylene ring.

Reaction Conditions

  • Catalyst : AlCl₃ (1.2–1.5 equivalents)

  • Solvent : Dichloromethane or dichloroethane

  • Temperature : 50–80°C

  • Yield : 68–75%

The intermediate 4'-chloro-2,6-dimethylbenzophenone is isolated via vacuum distillation or recrystallization.

Nucleophilic Aromatic Substitution with Potassium Fluoride

The chlorinated intermediate undergoes fluorination using potassium fluoride (KF) under phase-transfer conditions. This step, adapted from halogen-exchange methodologies, replaces the 4'-chloro group with fluorine.

Reaction Conditions

  • Reagents : KF (3–5 equivalents), tetraphenylphosphonium bromide (phase-transfer catalyst)

  • Solvent : 1-Chloronaphthalene or diphenylsulfone

  • Temperature : 210–230°C

  • Reaction Time : 7–10 hours

  • Yield : 70–73%

This two-step approach achieves an overall yield of 48–55%, with purity exceeding 95% after recrystallization from ethanol.

Direct Coupling of Pre-Fluorinated Acyl Chlorides

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with oxalyl chloride in dichloromethane, catalyzed by dimethylformamide (DMF), to produce 4-fluorobenzoyl chloride .

Reaction Conditions

  • Reagents : Oxalyl chloride (1.2 equivalents), DMF (0.1 equivalents)

  • Temperature : 25–40°C

  • Yield : 85–90%

Friedel-Crafts Acylation with 2,6-Dimethyltoluene

The pre-fluorinated acyl chloride reacts with 2,6-dimethyltoluene under standard Friedel-Crafts conditions.

Reaction Conditions

  • Catalyst : AlCl₃ (1.5 equivalents)

  • Solvent : Nitromethane

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : 60–65%

This method bypasses the need for halogen substitution but faces challenges in regioselectivity due to the electron-withdrawing fluorine atom, which deactivates the acyl chloride.

Ullmann-Type Coupling of Aryl Halides

Preparation of Aryl Boronic Acids

A less conventional route involves coupling 2,6-dimethylphenylboronic acid with 4-fluoroiodobenzene using a palladium catalyst.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 100°C

  • Yield : 50–55%

While this method offers modularity, the modest yield and high catalyst cost limit its industrial applicability.

Oxidative Coupling of Methyl-Substituted Arenes

Oxidation of 2,6-Dimethyl-4'-fluorodiphenylmethane

A radical-mediated oxidation of 2,6-dimethyl-4'-fluorodiphenylmethane using nitric acid or potassium permanganate introduces the ketone functionality.

Reaction Conditions

  • Oxidizing Agent : HNO₃ (65%, excess)

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

  • Yield : 40–45%

This method suffers from over-oxidation side reactions, necessitating rigorous purification.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsOverall YieldPurity
Friedel-Crafts + KFHigh scalability, cost-effectiveHigh-temperature fluorination required48–55%>95%
Direct AcylationFewer stepsLow regioselectivity60–65%90–92%
Ullmann CouplingModular designExpensive catalysts, moderate yield50–55%85–88%
Oxidative CouplingNo halogen intermediatesOver-oxidation, lengthy reaction time40–45%80–82%

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2,6-dimethyl-4’-fluorobenzoic acid.

    Reduction: Formation of 2,6-dimethyl-4’-fluorobenzhydrol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets through its carbonyl and fluorine functionalities, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Compounds for Comparison:

2,6-Dichlorophenyl 4-chlorobenzoate (): A benzophenone analogue with chlorine substituents at the 2-, 6-, and 4-positions.

2,6-DIMETHYL-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-OL (): A biphenyl derivative with methyl and trifluoromethyl groups.

8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl(4-fluorophenyl)methanone (): A complex spiro compound with fluorophenyl and nitro substituents.

Table 1: Comparative Properties of 2,6-Dimethyl-4'-fluorobenzophenone and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
This compound C₁₅H₁₃FO 228.26 2,6-dimethyl; 4'-fluoro Potential antifungal activity
2,6-Dichlorophenyl 4-chlorobenzoate C₁₃H₇Cl₃O₂ 301.55 2,6-dichloro; 4-chloro Antifungal
2,6-DIMETHYL-4'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-4-OL C₁₅H₁₃F₃O 266.26 2,6-dimethyl; 4'-trifluoromethyl Not explicitly reported
Fluorophenyl methanone derivatives (e.g., ) Varies >300 Fluorophenyl; nitro; trifluoromethyl Likely specialized (e.g., spiro-structure-dependent)

Solubility and Lipophilicity Trends

  • This compound: Predicted to exhibit moderate lipophilicity (logP ~4.5) due to methyl and fluorine substituents.
  • 2,6-Dichlorophenyl 4-chlorobenzoate (): Higher molecular weight and chlorine atoms increase density but reduce solubility in aqueous media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-4'-fluorobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling. For Friedel-Crafts, 2,6-dimethylbenzene and 4-fluorobenzoyl chloride are reacted in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yield optimization requires controlled temperature (0–5°C) and stoichiometric excess of the acyl chloride . Suzuki coupling may involve 2,6-dimethylphenylboronic acid and 4-fluoro-bromobenzophenone with a palladium catalyst (e.g., Pd(PPh₃)₄), requiring inert atmosphere and precise heating (80–100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-4' and methyl group splitting at δ ~2.3 ppm) .
  • FT-IR : Confirms ketone (C=O stretch ~1660 cm⁻¹) and C-F bonds (absorption ~1200 cm⁻¹) .
  • XRD : Resolves crystal structure and intermolecular interactions (e.g., π-stacking influenced by methyl/fluoro groups) .

Q. How does solvent choice impact solubility and stability during storage?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to dipole interactions with the ketone and fluorine. Limited solubility in water (logP ~3.5 predicted) .
  • Stability : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light, which may degrade the benzophenone core .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

  • Methodological Answer : The 2,6-dimethyl groups sterically hinder ortho/para positions on the benzene ring, directing electrophiles (e.g., nitronium ion) to the meta position. Fluorine’s electron-withdrawing effect deactivates the 4'-position, favoring reactivity at the less-substituted aromatic ring. Computational studies (DFT) can map electron density to predict sites .

Q. How can conflicting data on photochemical reactivity be resolved?

  • Methodological Answer : Discrepancies in UV-induced degradation rates may arise from solvent polarity or light source intensity. Standardize assays using a calibrated UV lamp (λ = 254 nm) and monitor via HPLC. For example, acetonitrile solutions show faster degradation than THF due to higher polarity stabilizing reactive intermediates .

Q. What strategies improve catalytic efficiency in cross-coupling reactions involving this compound?

  • Methodological Answer : Optimize ligand design (e.g., bulky phosphine ligands for Pd catalysts) to reduce steric hindrance from methyl groups. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 20% yield increase at 100°C for 10 minutes vs. conventional heating) .

Q. How does this compound interact with biological targets in drug discovery?

  • Methodological Answer : The fluorobenzophenone scaffold mimics tyrosine residues, enabling kinase inhibition. Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the ketone and ATP-binding pockets. Methyl groups enhance hydrophobic interactions, as seen in antifungal analogs .

Q. What computational methods predict its environmental persistence and toxicity?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation (t₁/₂ >60 days) and bioaccumulation (BCF >5000). Molecular dynamics simulations (AMBER/GROMACS) assess membrane permeability, critical for ecotoxicology profiles .

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